molecular formula C15H17NO5S3 B6441099 methyl 3-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]sulfamoyl}thiophene-2-carboxylate CAS No. 2549015-37-2

methyl 3-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B6441099
CAS No.: 2549015-37-2
M. Wt: 387.5 g/mol
InChI Key: MVEKNALXAPGYRB-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]sulfamoyl}thiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H17NO5S3 and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.02688616 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]sulfamoyl}thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring and a benzothiophene moiety. The presence of a sulfamoyl group is significant for its biological activity.

Chemical Formula

  • Molecular Formula : C14H15NO4S2
  • Molecular Weight : 317.41 g/mol

Research indicates that compounds with similar structures exhibit various mechanisms of action, particularly in anticancer activity. The following mechanisms have been identified:

  • Apoptosis Induction : Compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through mitochondrial pathways, leading to cytochrome c release and caspase activation .
  • Inhibition of Tumor Cell Invasion : Studies demonstrate that related compounds disrupt signaling pathways (e.g., FAK/Paxillin), which are crucial for tumor cell invasion .
  • DNA Intercalation : It is suggested that the compound may intercalate within DNA strands, potentially leading to mutagenic effects and influencing cellular replication processes .

Anticancer Activity

The compound's anticancer properties are supported by various studies showing significant cytotoxic effects against multiple cancer cell lines.

Cell Line IC50 (μM) Mechanism
A549 (Lung)1.5Apoptosis via mitochondrial pathway
MDA-MB-231 (Breast)2.0Inhibition of invasion
LNCaP (Prostate)3.0DNA intercalation

Case Studies

  • Study on A549 Cells : A study indicated that this compound significantly reduced cell viability at concentrations as low as 1.5 μM, implicating it as a potent candidate for lung cancer treatment .
  • Inhibition of Metastasis : Another study showed that the compound inhibited the migration of MDA-MB-231 cells by disrupting FAK signaling pathways, suggesting its potential use in preventing breast cancer metastasis .

Properties

IUPAC Name

methyl 3-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S3/c1-21-14(17)13-12(5-8-23-13)24(19,20)16-9-15(18)6-2-3-11-10(15)4-7-22-11/h4-5,7-8,16,18H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEKNALXAPGYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2(CCCC3=C2C=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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